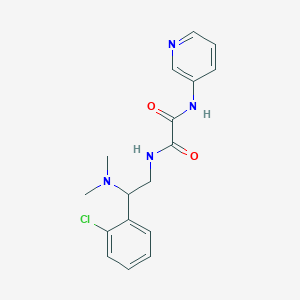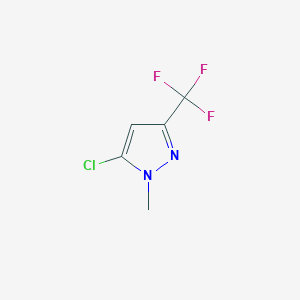
3-isopropyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinazoline derivatives often involves multi-step reactions with specific reagents to introduce various functional groups into the quinazoline core. For instance, the synthesis of related compounds such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]-quinoxaline products showcases the importance of regioselectivity and the use of 2D z-gradient selected 1H, 15N HMBC spectra for structure determination (Kolehmainen et al., 1999). Similar methodologies could be applied in the synthesis of the target compound, with adjustments for the specific substituents present.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized using various spectroscopic techniques, including NMR, IR, and UV spectroscopy, as well as crystallography methods. For example, the structural characterization of monohydroxyalkylated derivatives of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione provides insights into the chemoselectivity and the impact of substitutions at different nitrogen atoms within the molecule (Szyszkowska et al., 2017).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, including alkylation and cycloaddition, to yield novel compounds with potential biological activities. The reactivity of these compounds is often influenced by the nature of substituents and reaction conditions. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates demonstrates the synthesis of novel compounds through rearrangement in specific solvents (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Studies involving X-ray crystallography provide detailed insights into the molecular arrangement and intermolecular interactions within the crystal lattice, influencing the compound's physical properties. For example, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione reveals intramolecular hydrogen bonding patterns that could be relevant for understanding similar compounds (El-Azab et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of quinazoline derivatives are influenced by their molecular structure. The incorporation of various substituents can alter electron distribution, affecting the molecule's reactivity towards different reagents or under various conditions. Studies on the catalytic synthesis of quinazoline derivatives highlight the role of catalysts and green chemistry approaches in modifying chemical properties for enhanced reactivity and selectivity (Gharib et al., 2013).
Propiedades
IUPAC Name |
3-propan-2-yl-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c1-12(2)28-19(29)15-8-3-4-9-16(15)27(20(28)30)11-17-25-18(26-31-17)13-6-5-7-14(10-13)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFLDMUUNGBUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)


![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)

![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2484336.png)
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2484340.png)


